molecular formula C13H18O3 B14408068 5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate CAS No. 87142-55-0

5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate

Cat. No.: B14408068
CAS No.: 87142-55-0
M. Wt: 222.28 g/mol
InChI Key: PQGLXIQPZDCZQF-UHFFFAOYSA-N
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Description

5-Acetyl-3-methylbicyclo[222]oct-2-en-1-yl acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate typically involves a series of organic reactions starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The acetyl and acetate groups are then introduced through subsequent acetylation and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Oct-1-en-3-yl acetate: Similar in structure but lacks the bicyclic framework.

    5-Methylbicyclo[2.2.2]oct-5-en-2-one: Shares the bicyclic structure but differs in functional groups.

Uniqueness

5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate is unique due to its specific combination of functional groups and bicyclic structure.

Properties

CAS No.

87142-55-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(5-acetyl-3-methyl-1-bicyclo[2.2.2]oct-2-enyl) acetate

InChI

InChI=1S/C13H18O3/c1-8-6-13(16-10(3)15)5-4-11(8)12(7-13)9(2)14/h6,11-12H,4-5,7H2,1-3H3

InChI Key

PQGLXIQPZDCZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CCC1C(C2)C(=O)C)OC(=O)C

Origin of Product

United States

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